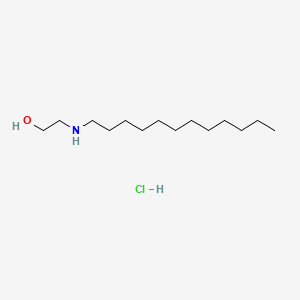![molecular formula C8H8ClNO4S B14718470 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate CAS No. 13127-33-8](/img/structure/B14718470.png)
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic organic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method is the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the thiazolopyridine core . The perchlorate salt is then obtained by treating the resulting compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of functional organic materials
作用機序
The mechanism of action of 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with various molecular targets. It has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole-pyridine core but differ in their substitution patterns and biological activities.
Thiazolopyridines: Other derivatives of thiazolopyridine exhibit varying degrees of pharmacological activities.
Uniqueness
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to form stable perchlorate salts also enhances its solubility and stability, making it a valuable compound for various applications .
特性
CAS番号 |
13127-33-8 |
|---|---|
分子式 |
C8H8ClNO4S |
分子量 |
249.67 g/mol |
IUPAC名 |
2-methyl-[1,3]thiazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C8H8NS.ClHO4/c1-7-6-9-5-3-2-4-8(9)10-7;2-1(3,4)5/h2-6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
VCEQJKBOWAOXHS-UHFFFAOYSA-M |
正規SMILES |
CC1=C[N+]2=CC=CC=C2S1.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


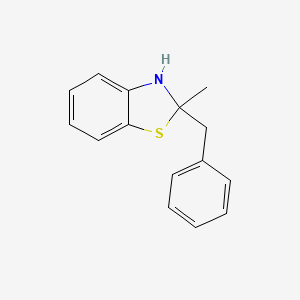


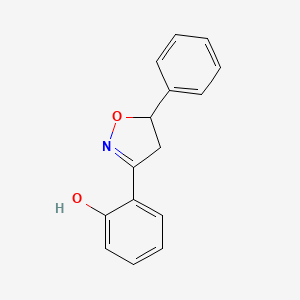

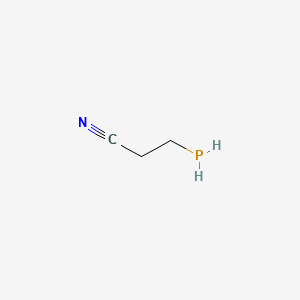
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
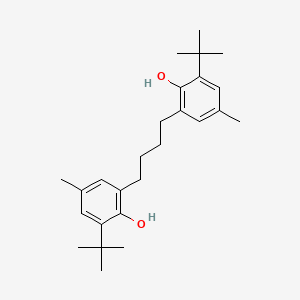
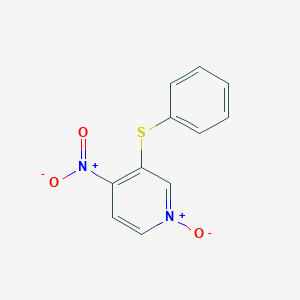
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)

